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molecular formula C20H15N3O3 B8365604 Methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate CAS No. 648412-58-2

Methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate

Cat. No. B8365604
M. Wt: 345.4 g/mol
InChI Key: UVXYNUHVJOZUGK-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

To a solution of 56.01 g (0.1624 mol) of methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate in 1.12 L of n-propanol was slowly added 115 mL (2.1 mol) of 98% sulfuric acid. The resulting mixture was refluxed for 2 hours obtaining a clear brown solution. The reaction mass was concentrated under reduced pressure to a small volume, cooled to 0/+4° C. and slowly diluted with 1.1 L of 25% trisodium citrate dihydrate solution over a period of 90 min. under efficient stirring. The mixture (pH=4) was extracted three times with 600 mL of cyclohexane. The organic extracts were discarded while the aqueous layer was cooled to 0/+4° C. and brought to pH 6-7 by carefully adding 1 L of 10% aqueous sodium bicarbonate and, finally, 82 mL of N-methylmorpholine. The resulting suspension was aged for 4 hours at 0/+2° C. and then filtered and washed thoroughly with water affording, after drying, 21.35 g of product as light brown solid.
Quantity
56.01 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
1.12 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[O:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][C:4]=1[NH:12][N:13]=C(C1C=CC=CC=1)C1C=CC=CC=1)#[N:2].S(=O)(=O)(O)O.[CH2:32](O)[CH2:33]C>>[NH2:2][C:1]1[C:3]2[O:7][C:6]([C:8]([O:10][CH2:11][CH2:32][CH3:33])=[O:9])=[CH:5][C:4]=2[NH:12][N:13]=1

Inputs

Step One
Name
Quantity
56.01 g
Type
reactant
Smiles
C(#N)C1=C(C=C(O1)C(=O)OC)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.12 L
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
obtaining a clear brown solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated under reduced pressure to a small volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0/+4° C.
ADDITION
Type
ADDITION
Details
slowly diluted with 1.1 L of 25% trisodium citrate dihydrate solution over a period of 90 min. under efficient stirring
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
The mixture (pH=4) was extracted three times with 600 mL of cyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0/+4° C.
ADDITION
Type
ADDITION
Details
by carefully adding 1 L of 10% aqueous sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
/+2° C. and then filtered
WASH
Type
WASH
Details
washed thoroughly with water affording
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1C2=C(NN1)C=C(O2)C(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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